![molecular formula C17H26N2O B4760123 4-benzyl-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B4760123.png)
4-benzyl-N,N-diethyl-1-piperidinecarboxamide
Overview
Description
4-benzyl-N,N-diethyl-1-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have potential applications in the field of scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N,N-diethyl-1-piperidinecarboxamide is not fully understood. However, it has been suggested that the compound may act as a modulator of the GABAergic system. This system is involved in the regulation of neurotransmitter release in the brain and is a target for many drugs used in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N,N-diethyl-1-piperidinecarboxamide are not well studied. However, it has been reported to have a low toxicity profile and is relatively stable under physiological conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-N,N-diethyl-1-piperidinecarboxamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential candidate for studying the effects of drugs on the central nervous system. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-benzyl-N,N-diethyl-1-piperidinecarboxamide. One area of interest is the development of new metal complexes using this compound as a ligand. These complexes could be studied for their potential applications in catalysis, electrochemistry, and materials science. Another area of interest is the development of new drug delivery systems using this compound. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Scientific Research Applications
4-benzyl-N,N-diethyl-1-piperidinecarboxamide has been found to have potential applications in the field of scientific research. It has been used as a ligand in the synthesis of various metal complexes which have been studied for their potential applications in catalysis, electrochemistry, and materials science. The compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
4-benzyl-N,N-diethylpiperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-18(4-2)17(20)19-12-10-16(11-13-19)14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUNHOCXRIZPEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N,N-diethylpiperidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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